2-(Hydrazinomethyl)thiophene hydrochloride
Overview
Description
2-(Hydrazinomethyl)thiophene hydrochloride is a chemical compound with the molecular formula C_6H_9N_3S·HCl It is a derivative of thiophene, a heterocyclic aromatic organic compound, with a hydrazinomethyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinomethyl)thiophene hydrochloride typically involves the reaction of thiophene with hydrazine in the presence of a suitable catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the formation of the desired product. The reaction can be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to obtain the compound in high purity and yield. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydrazinomethyl)thiophene hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of thiophene derivatives with higher oxidation states.
Reduction: Reduction reactions can produce hydrazine derivatives or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted thiophene compounds.
Scientific Research Applications
2-(Hydrazinomethyl)thiophene hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Hydrazinomethyl)thiophene hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include modulation of signaling cascades, inhibition of enzyme activity, or alteration of cellular processes.
Comparison with Similar Compounds
2-(Hydrazinomethyl)pyridine
2-(Hydrazinomethyl)benzene
2-(Hydrazinomethyl)thiophene
Properties
IUPAC Name |
thiophen-2-ylmethylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c6-7-4-5-2-1-3-8-5;/h1-3,7H,4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFPVASCCKZMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259535-14-3 | |
Record name | [(thiophen-2-yl)methyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-thienylmethyl)hydrazine hydrochloride contribute to the pH-responsive release of ruthenium metallotherapeutics in the study by []?
A1: In the study by [], (2-thienylmethyl)hydrazine hydrochloride (H1) acts as a pH-responsive linker on the surface of mesoporous silica nanoparticles (MSN). The hydrazone bond within H1 is stable at physiological pH (7.4) but hydrolyzes under mildly acidic conditions (pH 5.0-6.0) found in the tumor microenvironment []. This hydrolysis releases the attached ruthenium(II) complex, leading to targeted drug delivery at the tumor site [].
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